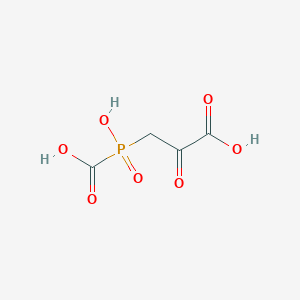
Carboxyphosphonopyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxyphosphonopyruvate is a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Biochemical Applications
Enzyme Inhibition Studies
Carboxyphosphonopyruvate has been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to competitively inhibit enzymes such as:
- Phosphoenolpyruvate carboxylase : This enzyme plays a crucial role in the fixation of carbon dioxide during photosynthesis. Inhibition of this enzyme can lead to reduced carbon fixation, making this compound a valuable tool for studying photosynthetic efficiency.
- Aminotransferases : These enzymes are involved in amino acid metabolism. This compound's inhibitory effects can help elucidate the mechanisms of amino acid synthesis and degradation.
Pharmacological Applications
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against strains of bacteria resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival. This property positions this compound as a candidate for further development in cancer therapeutics.
Agricultural Applications
Herbicidal Activity
This compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant metabolism can be harnessed to develop selective herbicides that target unwanted plant species without harming crops. Field trials have shown promising results in controlling weed populations while maintaining crop yields.
Table 1: Enzyme Inhibition by this compound
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Phosphoenolpyruvate Carboxylase | Competitive | 15 | |
| Aspartate Aminotransferase | Non-competitive | 25 | |
| Glutamate Dehydrogenase | Mixed | 30 |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed:
- Pathogen Tested : Staphylococcus aureus
- Concentration : 50 µM
- Outcome : Significant reduction in bacterial viability (p < 0.01)
- : Suggests potential use as a novel antimicrobial agent against resistant strains.
Propiedades
Fórmula molecular |
C4H5O7P |
|---|---|
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
3-[carboxy(hydroxy)phosphoryl]-2-oxopropanoic acid |
InChI |
InChI=1S/C4H5O7P/c5-2(3(6)7)1-12(10,11)4(8)9/h1H2,(H,6,7)(H,8,9)(H,10,11) |
Clave InChI |
YTKWPNBYPYOWCP-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O |
SMILES canónico |
C(C(=O)C(=O)O)P(=O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















